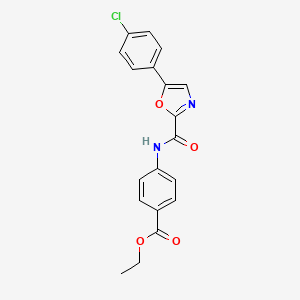
Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate” is a chemical compound with the molecular formula C12H10ClNO3 . It has an average mass of 251.666 Da and a monoisotopic mass of 251.034927 Da . The compound is also known by other names such as “Ethyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate” and "4-Oxazolecarboxylic acid, 5-(4-chlorophenyl)-, ethyl ester" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.67 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Mecanismo De Acción
The mechanism of action of Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. It has also been suggested that it may act by inhibiting the growth and replication of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been found to have antibacterial and antifungal activity against a wide range of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate in lab experiments is its potential as a lead compound for the development of new anti-inflammatory and analgesic drugs. It is also relatively easy to synthesize and has a high yield. However, one of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and selectivity.
Direcciones Futuras
There are several future directions for the research on Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate. One of the most promising directions is the development of new anti-inflammatory and analgesic drugs based on its structure. It is also possible to explore its potential as an antibacterial and antifungal agent. Further studies are needed to fully understand its mechanism of action and optimize its activity and selectivity. Additionally, it would be interesting to investigate its potential as a therapeutic agent for other diseases, such as cancer and autoimmune disorders.
Métodos De Síntesis
The synthesis of Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate involves the reaction of this compound 4-aminobenzoate with 4-chlorophenyl isocyanate, followed by cyclization with oxalyl chloride and 2-amino-5-chlorobenzoxazole. The yield of this synthesis method is reported to be around 60-70%.
Aplicaciones Científicas De Investigación
Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
ethyl 4-[[5-(4-chlorophenyl)-1,3-oxazole-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-25-19(24)13-5-9-15(10-6-13)22-17(23)18-21-11-16(26-18)12-3-7-14(20)8-4-12/h3-11H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRAWCQUTARZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

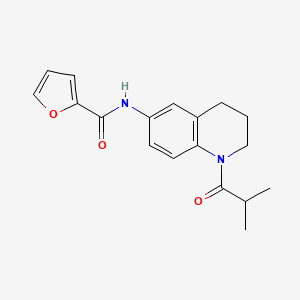
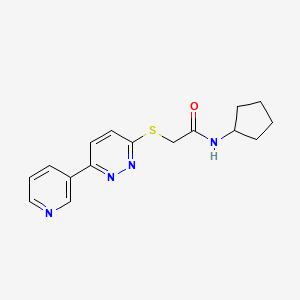


![2-chloro-1-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2791861.png)
![4-chloro-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2791863.png)
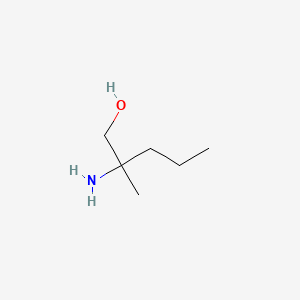
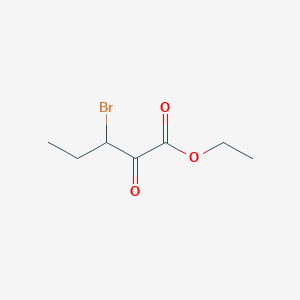


![N-mesityl-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2791868.png)

![N-[(3-Propan-2-yloxyphenyl)methyl]-N-(2-pyrazol-1-ylethyl)prop-2-enamide](/img/structure/B2791874.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2791875.png)